5,5-Diphenyl-2-cyclopenten-1-one
Description
Significance of the Cyclopentenone Motif in Organic Synthesis
The cyclopentenone ring system is a fundamental structural motif frequently encountered in organic chemistry. thieme-connect.com Its importance stems from its presence in a wide array of natural products, including the jasmonates, aflatoxins, and various prostaglandins. wikipedia.org Beyond its natural occurrence, the cyclopentenone core is a highly valued intermediate in synthetic chemistry because its functional groups—an α,β-unsaturated ketone—provide multiple reactive sites for chemical modification. thieme-connect.com
As an enone, the cyclopentenone structure readily undergoes several key transformations. It is an excellent substrate for nucleophilic conjugate addition (Michael reaction) and can participate in the Baylis–Hillman reaction. wikipedia.org Furthermore, cyclopentenones are effective dienophiles in Diels-Alder reactions, enabling the construction of complex tricyclic systems. wikipedia.org The synthesis of the cyclopentenone core itself can be achieved through various powerful methods, including the Nazarov cyclization, Pauson–Khand reaction, Saegusa–Ito oxidation, and ring-closing metathesis, which allow for the creation of highly substituted and stereochemically complex derivatives. thieme-connect.comwikipedia.orgorganic-chemistry.org The versatility and reactivity of the cyclopentenone framework make it a benchmark for developing new synthetic methodologies and a crucial component in the total synthesis of complex natural products. thieme-connect.com
Structural Features and Nomenclature of 5,5-Diphenyl-2-cyclopenten-1-one
The defining characteristic of this compound is its specific arrangement of functional groups and substituents on a cyclopentene (B43876) skeleton. The structure consists of a five-membered carbon ring containing a ketone at the first position and a double bond between the second and third carbons. The fifth carbon atom is geminally disubstituted, meaning it is bonded to two phenyl groups.
The formal name of the compound is derived according to the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). For cyclic compounds, numbering begins by assigning the lowest possible locant (position number) to the principal characteristic group, which in this case is the ketone ('-one'). stackexchange.com Therefore, the carbonyl carbon is designated as position 1. The numbering then proceeds around the ring to give the double bond ('-en-') the next lowest locants, which are positions 2 and 3. stackexchange.com Finally, the positions of the two phenyl substituents are indicated by number. Since both are attached to the same carbon atom, the prefix 'di-' is used, and the locant '5' is repeated for each group, resulting in the name 5,5-diphenyl. Combining these elements gives the full IUPAC name: This compound . chemspider.com
Below is a table summarizing key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O chemspider.comnih.gov |
| Molar Mass | 234.298 g/mol chemspider.com |
| Monoisotopic Mass | 234.104465 u chemspider.com |
| IUPAC Name | This compound chemspider.com |
| CAS Number | 53750-13-3 chemspider.com |
Structure
3D Structure
Properties
CAS No. |
53750-13-3 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5,5-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-12H,13H2 |
InChI Key |
NIAMVUUVCFSGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 5,5 Diphenyl 2 Cyclopenten 1 One
Electrophilic and Nucleophilic Reactivity
The reactivity of 5,5-diphenyl-2-cyclopenten-one is characterized by the presence of two primary reactive sites: the carbon-carbon double bond and the carbonyl group. This dual reactivity allows it to participate in a variety of chemical transformations.
Nucleophilic Conjugate Addition Reactions
The α,β-unsaturated carbonyl system in 5,5-diphenyl-2-cyclopenten-1-one makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction is known as a nucleophilic conjugate addition or 1,4-addition. wikipedia.orglibretexts.org The process begins with the nucleophile attacking the β-carbon of the double bond. The resulting negative charge is delocalized across the oxygen and the α-carbon through resonance. wikipedia.org Subsequent protonation leads to the formation of a saturated carbonyl compound via keto-enol tautomerism. wikipedia.org
A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. These include:
Amines
Thiols
Cyanides
Gilman reagents wikipedia.orglibretexts.org
The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is influenced by the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents, tend to favor irreversible 1,2-addition. In contrast, weaker nucleophiles often lead to a thermodynamically controlled, reversible 1,2-addition, allowing the more stable 1,4-adduct to predominate. libretexts.org
Table 1: Examples of Nucleophilic Conjugate Addition Reactions
| Nucleophile | Product Type | Reference |
|---|---|---|
| Secondary Amines | 3-Aminocarbonyls | wikipedia.org |
| Hydrogen Cyanide | 1,4-Keto-nitriles | wikipedia.org |
| Enolates (Michael Reaction) | 1,5-Dicarbonyl Compounds | wikipedia.org |
| Enamines (Stork Enamine Synthesis) | 1,5-Dicarbonyl Compounds | pearson.com |
| Gilman Reagents | Alkylated Carbonyl Compounds | wikipedia.orglibretexts.org |
Carbonyl Group Reactivity and Transformations
The carbonyl group in this compound is an electrophilic site and can undergo nucleophilic addition reactions, often referred to as 1,2-additions. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. masterorganicchemistry.com This process changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The outcome of the reaction, whether it is reversible or irreversible, is largely dependent on the basicity of the attacking nucleophile. masterorganicchemistry.com
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. libretexts.org this compound, with its carbon-carbon double bond, can participate in several types of cycloaddition reactions.
Diels-Alder Reactions as Dienophiles
In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as a dienophile. masterorganicchemistry.com A dienophile is a component with at least one pi-bond that reacts with a conjugated diene. masterorganicchemistry.com The reactivity of dienophiles is enhanced by the presence of electron-withdrawing groups conjugated to the pi bond. masterorganicchemistry.comlibretexts.org The carbonyl group in this compound serves this purpose, making the double bond electron-deficient and thus a more reactive dienophile. masterorganicchemistry.com
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For the reaction to occur, the diene must adopt an s-cis conformation. libretexts.org Cyclic dienes, such as cyclopentadiene, are particularly reactive because they are fixed in the required s-cis geometry. libretexts.org While parent cycloalkenones like cyclopentenone can be relatively unreactive under thermal conditions, their reactivity can be enhanced. nih.gov
Table 2: Factors Influencing Diels-Alder Reactivity
| Factor | Description | Reference |
|---|---|---|
| Dienophile Electronics | Electron-withdrawing groups on the dienophile accelerate the reaction. | masterorganicchemistry.comlibretexts.orglibretexts.org |
| Diene Conformation | The diene must be in the s-cis conformation. | libretexts.org |
| Diene Electronics | Electron-donating groups on the diene increase the reaction rate. | masterorganicchemistry.com |
| Cyclic Dienes | Often highly reactive due to their fixed s-cis conformation. | libretexts.org |
Photochemical Cycloadditions
Photochemical [2+2] cycloadditions are valuable for synthesizing four-membered rings. libretexts.orgresearchgate.net These reactions involve the excitation of one of the reacting partners, typically a conjugated system, by light to an excited state. libretexts.org In the case of enone-alkene cycloadditions, the enone is photoexcited to a singlet state, which then undergoes intersystem crossing to a triplet state. wikipedia.org This triplet state then reacts with the alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane (B1203170) ring. wikipedia.org
The photodimerization of cyclopentenone is a known photochemical reaction. researchgate.net The [2+2] photocycloaddition of an enone to an alkene can lead to different regioisomers, often termed "head-to-head" and "head-to-tail," with the selectivity influenced by steric and electronic factors. wikipedia.org
[3+2] Cycloaddition Reactions
The vinylcyclopropane (B126155) moiety can participate in [3+2] cycloaddition reactions, acting as a three-carbon component. pku.edu.cn These reactions provide a pathway to five-membered carbocycles. pku.edu.cn While the initial expectation for some systems might be a [5+2] cycloaddition, the [3+2] pathway can be favored under certain conditions, leading to the formation of bicyclic systems containing a cyclopentane (B165970) ring. pku.edu.cn For instance, the reaction of certain α-ene-vinylcyclopropanes can yield bicyclo[4.3.0]nonane cycloadducts. pku.edu.cn
Another type of [3+2] cycloaddition involves the reaction of allenes with enones, catalyzed by a nucleophile, which can generate both quaternary and tertiary stereocenters. organic-chemistry.org Furthermore, intramolecular thermal reactions of cyclopropenone ketals tethered to an electron-deficient olefin can also result in [3+2] cycloadducts. nih.gov
Rearrangement Reactions
The structural framework of this compound and its precursors lend themselves to fascinating molecular rearrangements, most notably through photochemical processes and the well-established Nazarov cyclization.
Nazarov Cyclization and Related Rearrangements
While direct synthesis of this compound via a classical Nazarov cyclization of the parent 1,5-diphenyl-1,4-pentadien-3-one is not extensively documented in readily available literature, the foundational principles of this powerful ring-closing reaction provide a clear theoretical pathway. The Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.org The mechanism proceeds through a pentadienyl cation intermediate, which, governed by Woodward-Hoffmann rules, undergoes a conrotatory cyclization. wikipedia.org
A closely related and well-documented rearrangement is the photochemical transformation of 4,4-diphenylcyclohexa-2,5-dien-1-one. Under photolysis, this dienone undergoes a rearrangement to form 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one with a high quantum yield of 0.85. researchgate.net This reaction is believed to proceed through the dienone's triplet excited state, which rearranges at an exceedingly fast rate. researchgate.net The mechanism involves the formation of a cyclopropane (B1198618) intermediate, which then rearranges to the bicyclic product. stackexchange.comechemi.com This "Type A" cyclohexadienone rearrangement is a hallmark of such systems and provides a synthetic route to a bicyclic structure closely related to our subject compound. encyclopedia.pub
Further research into the Nazarov cyclization of substituted divinyl ketones, such as 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, has demonstrated the feasibility of this reaction in forming substituted cyclopentenones. In studies using deep eutectic solvents, quantitative conversions to the corresponding cyclopentenone were achieved, with a notable preference for the cis isomer. nih.gov These findings suggest that the Nazarov cyclization of the analogous 1,5-diphenyl-1,4-pentadien-3-one would likely proceed, with the phenyl groups at the 5-position influencing the stereochemical outcome.
Olefin Isomerization in Metathesis Processes
Information directly pertaining to olefin isomerization in the context of metathesis reactions for the synthesis or subsequent reaction of this compound is not prevalent in the reviewed literature. However, the general principles of ring-closing metathesis (RCM) are relevant. RCM is a powerful tool for the synthesis of cyclic olefins, including cyclopentenones, from acyclic diene precursors. A common side reaction in RCM is olefin isomerization, which is often catalyzed by ruthenium hydride species that can form from the decomposition of the metathesis catalyst. This isomerization can lead to the formation of undesired constitutional isomers of the target cyclic olefin.
Reductions and Oxidations
The reduction and oxidation of this compound target the carbonyl and alkene functionalities, offering pathways to a variety of derivatives.
Limited specific experimental data for the reduction of this compound is available. However, studies on the reduction of the closely related 4,4-diphenyl-2-cyclohexen-1-one (B1584101) provide valuable insights. Catalytic hydrogenation of this cyclohexenone derivative over a palladium-on-carbon catalyst in ethanol (B145695) at atmospheric pressure and room temperature proceeds smoothly to yield 4,4-diphenylcyclohexanone. This suggests that the double bond is reduced preferentially under these conditions.
Similarly, specific oxidation reactions of this compound are not extensively detailed. General oxidation methods for cyclopentenones often involve epoxidation of the double bond or oxidative cleavage of the ring.
Stereochemical Outcomes and Control in Reactions
The stereochemistry of reactions involving this compound is a critical aspect, particularly in the formation of new stereocenters during reduction or other addition reactions.
In the previously mentioned photochemical rearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one, the resulting 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one is formed with a specific stereochemistry. researchgate.netstackexchange.com
For reduction reactions, the stereochemical outcome is dependent on the reducing agent and the substrate's steric and electronic properties. For instance, the catalytic hydrogenation of 4,4-diphenyl-2-cyclohexen-1-one leads to the saturated ketone, but does not introduce new stereocenters at the site of the former double bond due to the gem-diphenyl substitution. However, reduction of the carbonyl group would lead to the formation of a new stereocenter at the carbinol carbon. The facial selectivity of such a reduction would be influenced by the steric hindrance imposed by the bulky phenyl groups at the adjacent C5 position.
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectral features of 5,5-Diphenyl-2-cyclopenten-1-one.
¹H NMR Spectroscopic Characterization
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the vinylic, allylic, and aromatic protons.
The two phenyl groups, being chemically equivalent due to free rotation (on the NMR timescale at room temperature), would typically show multiplets in the aromatic region, approximately between δ 7.2 and 7.5 ppm. These signals would integrate to ten protons. The protons on the double bond (vinylic protons) at C-2 and C-3 are expected to appear as doublets due to coupling with each other. The proton at C-3, being adjacent to the carbonyl group, would be deshielded and resonate at a higher chemical shift (downfield) compared to the proton at C-2. The allylic protons at C-4, a CH₂ group, would likely appear as a singlet or a narrow multiplet, integrating to two protons.
Expected ¹H NMR Chemical Shift Ranges:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 10H |
| Vinylic (C=CH-C=O) | ~6.5 - 7.0 | Doublet | 1H |
| Vinylic (C=CH) | ~6.0 - 6.5 | Doublet | 1H |
| Allylic (-CH₂-) | ~2.5 - 3.0 | Singlet/Multiplet | 2H |
¹³C NMR Spectroscopic Characterization
The carbon-13 NMR (¹³C NMR) spectrum provides information on all the carbon atoms in the molecule.
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-215 ppm for α,β-unsaturated ketones. pressbooks.pub The quaternary carbon (C-5) bearing the two phenyl groups would appear in the aliphatic region, with its signal being characteristically weak due to the absence of attached protons. huji.ac.il The carbons of the phenyl groups would produce several signals in the aromatic region (δ 120-145 ppm). The vinylic carbons (C-2 and C-3) would also resonate in the downfield region, but at a lower chemical shift than the carbonyl carbon. The allylic carbon (C-4) would appear at the most upfield position in the spectrum.
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 215 |
| Aromatic (C₆H₅) | 120 - 145 |
| Vinylic (C=C) | 125 - 150 |
| Quaternary (C-5) | 40 - 60 |
| Allylic (-CH₂-) | 30 - 40 |
Dynamic NMR Studies and Restricted Rotation Analysis
At room temperature, the two phenyl groups at the C-5 position are expected to undergo rapid rotation around the C-C single bonds. This rapid rotation makes the two phenyl groups and their respective protons and carbons equivalent on the NMR timescale. However, at very low temperatures, the rotation around the C-C bonds connecting the phenyl groups to the cyclopentenone ring may become restricted. elsevierpure.comcdnsciencepub.com
This restricted rotation could lead to the observation of distinct signals for the two phenyl groups, which would become diastereotopic. This phenomenon, known as dynamic NMR, could be used to determine the energy barrier for this rotational process. The coalescence temperature, at which the separate signals merge into a single broad peak, can be used to calculate the free energy of activation for the rotation. Such studies would provide valuable insight into the conformational dynamics of the molecule. elsevierpure.comnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorption of the α,β-unsaturated ketone.
The most characteristic band would be the C=O stretching vibration, which for a conjugated ketone, is expected to appear in the range of 1660-1700 cm⁻¹. pressbooks.puborgchemboulder.com This is at a lower wavenumber compared to a saturated ketone due to the delocalization of π-electrons. The C=C stretching vibration of the alkene would likely appear around 1600-1650 cm⁻¹. The aromatic C=C stretching vibrations from the phenyl groups are expected to be observed as a series of bands in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic and vinylic protons would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching would appear just below 3000 cm⁻¹.
Expected IR Absorption Frequencies:
| Functional Group | Expected Frequency Range (cm⁻¹) |
| C=O (conjugated ketone) | 1660 - 1700 |
| C=C (alkene) | 1600 - 1650 |
| C=C (aromatic) | 1450 - 1600 |
| C-H (aromatic/vinylic) | > 3000 |
| C-H (aliphatic) | < 3000 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight.
The fragmentation of cyclic ketones can be complex. miamioh.eduwhitman.edu A common fragmentation pathway involves alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. youtube.com Loss of one of the phenyl groups to form a [M - C₆H₅]⁺ ion is a likely fragmentation pathway. Another possible fragmentation could involve the loss of a benzoyl radical ([M - C₆H₅CO]⁺). The phenyl cation itself (m/z = 77) is also a commonly observed fragment in the mass spectra of phenyl-containing compounds. stackexchange.com
X-ray Crystallography for Solid-State Structure Determination
While no published crystal structure for this compound is currently available, X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state.
Based on the structures of similar compounds with a 5,5-diphenyl substitution pattern, it is anticipated that the two phenyl rings would be oriented in a non-coplanar fashion relative to each other and to the cyclopentenone ring due to steric hindrance. nih.govnih.gov The cyclopentenone ring itself is expected to be nearly planar. A crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and packing in the crystal lattice.
Other Spectroscopic Methods (e.g., UV-Vis, GC-MS as applicable to enones)
Beyond NMR and IR spectroscopy, other spectrometric techniques provide valuable information for the structural elucidation and analysis of this compound. UV-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the conjugated enone system, while Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the compound's molecular weight and fragmentation patterns.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an α,β-unsaturated ketone, or enone, is characterized by two primary absorption bands corresponding to distinct electronic transitions. researchgate.net The more intense band at a shorter wavelength is attributed to a π → π* transition, while a much weaker band at a longer wavelength results from an n → π* transition. The conjugation of a carbon-carbon double bond with a carbonyl group leads to a delocalization of π-electrons, which affects the energy levels of these transitions. fiveable.me
For this compound, the chromophore is the conjugated system C=C-C=O. The position and intensity of the absorption maxima (λmax) are influenced by the extent of conjugation and the solvent used. utoronto.ca The presence of the two phenyl groups at the C5 position does not extend the primary enone conjugation but can influence the electronic environment. In α,β-unsaturated ketones, the π→π* transition is typically strong, while the n→π* transition is weak because it is symmetry-forbidden. researchgate.net
Table 1: Typical UV-Vis Absorption Data for Enone Chromophores
| Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π → π* | 210-250 | 5,000 - 15,000 | High intensity. Position is sensitive to solvent polarity and substitution on the double bond. |
This table presents generalized data for α,β-unsaturated ketones based on established spectroscopic principles.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be separated from a mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting molecular ion (M⁺•) and its subsequent fragment ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum. The mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that acts as a "fingerprint."
For cyclic ketones, mass spectra tend to show a prominent molecular ion peak due to the relative stability of the cyclic structure. optica.orgcreative-proteomics.com Common fragmentation pathways for cyclic ketones involve the loss of small neutral molecules like CO (m/z 28) and ethylene (B1197577) (C₂H₄, m/z 28). optica.org For this compound (Molecular Weight: 248.31 g/mol ), the mass spectrum would be expected to show a strong molecular ion peak at m/z 248.
Key expected fragmentation patterns would include:
Loss of a Phenyl Radical (C₆H₅•): A significant peak would be expected at m/z 171 (248 - 77), resulting from the cleavage of a C-C bond to lose one of the phenyl groups.
Loss of Carbon Monoxide (CO): A peak at m/z 220 (248 - 28) could occur from the expulsion of the carbonyl group.
Formation of a Tropylium (B1234903) Ion: Rearrangement of the benzyl (B1604629) fragment (C₇H₇⁺) could lead to the highly stable tropylium ion at m/z 91.
While specific experimental GC-MS data for this compound was not found, the mass spectrum for the parent compound, 2-cyclopenten-1-one (B42074), shows a base peak at m/z 82 (the molecular ion) and a significant fragment at m/z 53, corresponding to the loss of an ethyl radical (-C₂H₅). nih.gov
Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound
| m/z | Predicted Ion/Fragment | Notes |
|---|---|---|
| 248 | [C₁₇H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 220 | [M - CO]⁺• | Loss of neutral carbon monoxide |
| 171 | [M - C₆H₅]⁺ | Loss of a phenyl radical |
This table is based on theoretical fragmentation patterns for cyclic enones and phenyl-substituted compounds.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the electronic structure and energetic properties of molecules. However, specific research applying these methods to 5,5-Diphenyl-2-cyclopenten-1-one is scarce.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is instrumental in determining optimized geometries, vibrational frequencies, and various electronic properties. A dedicated DFT study on this compound would provide valuable insights into its bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of its most stable conformation. Furthermore, such calculations could elucidate its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and electronic transitions. At present, no specific studies have been identified that report these DFT-calculated parameters for this compound.
Electron Density Analysis (ELF, IGMH)
The analysis of electron density, through methods like the Electron Localization Function (ELF) and Independent Gradient Model based on Hirshfeld partition (IGMH), offers a deeper understanding of chemical bonding and non-covalent interactions within a molecule. For this compound, such an analysis would reveal the nature of the covalent bonds within the cyclopentenone ring and the phenyl substituents, as well as potential intramolecular interactions, such as C-H···π or π-π stacking between the phenyl rings. This detailed electronic-level information is not currently available in the literature for this compound.
Potential Energy Surface Analysis
A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. Analyzing the PES is critical for identifying stable isomers, transition states, and reaction pathways. For this compound, a PES analysis could, for example, explore the rotational barriers of the phenyl groups or the potential for ring-puckering in the cyclopentenone core. This type of investigation is crucial for understanding the molecule's dynamic behavior, yet specific studies are lacking.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the time-dependent behavior of molecules, which is essential for understanding their conformational flexibility and interactions with their environment.
Conformational Analysis and Steric Effects
The two phenyl groups at the C5 position of the cyclopentenone ring introduce significant steric bulk, which will heavily influence the molecule's preferred conformation. A detailed conformational analysis, likely employing computational methods, would be necessary to determine the most stable arrangement of these phenyl groups relative to the five-membered ring. This would involve calculating the energies of different rotamers to identify the global minimum and any significant local minima on the potential energy surface. The steric hindrance imposed by the phenyl groups is also expected to play a major role in the molecule's reactivity, potentially shielding certain faces of the cyclopentenone ring from attack. A quantitative computational study of these steric effects has not been found.
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the reaction pathways and identifying the structures and energies of transition states. For this compound, computational studies could investigate various reactions, such as nucleophilic additions to the carbonyl group or to the double bond (Michael addition), or pericyclic reactions like cycloadditions. By calculating the activation energies for different possible pathways, researchers could predict the most likely reaction products and understand the factors controlling stereoselectivity. However, the scientific literature does not currently contain computational studies detailing the reaction mechanisms of this specific compound.
Reactivity Indices and Selectivity Predictions
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational studies focused on the reactivity indices and selectivity predictions for the compound This compound .
While computational chemistry, particularly Density Functional Theory (DFT), is a powerful and widely used methodology for predicting the reactivity of organic molecules, it appears that dedicated research applying these techniques to this compound has not been published or is not readily accessible.
Theoretical investigations in this area would typically involve the calculation of various molecular properties and descriptors to understand the compound's behavior in chemical reactions. These include:
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Fukui Functions: These indices are used to determine the local reactivity of different atomic sites within a molecule, predicting where a nucleophile or an electrophile is most likely to attack.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index, derived from HOMO and LUMO energies, provide a general overview of the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and reaction sites.
Such computational analyses would be invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound, for instance, in cycloadditions, Michael additions, or reactions at the carbonyl group.
Applications of 5,5 Diphenyl 2 Cyclopenten 1 One in Organic Synthesis
Building Block for Complex Molecules and Ring Systems
The cyclopentenone unit is a powerful synthon for the synthesis of a variety of complex organic molecules. acs.org The reactivity of the enone structural motif allows for numerous chemical modifications. acs.org 5,5-Diphenyl-2-cyclopenten-1-one, in particular, serves as a scaffold for the construction of intricate polycyclic and spirocyclic systems through several key reaction pathways.
The core reactivity of the α,β-unsaturated ketone system enables it to participate in fundamental carbon-carbon bond-forming reactions. As a dienophile, the alkene portion of the cyclopentenone can undergo [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, with conjugated dienes. wikipedia.orgmasterorganicchemistry.com This reaction is a highly reliable method for forming six-membered rings with excellent stereochemical control, providing a direct route to fused-ring systems. wikipedia.orgnih.govuzh.ch
Furthermore, the electrophilic β-carbon of the enone system is susceptible to nucleophilic conjugate addition, often referred to as the Michael addition. acs.org This reaction allows for the introduction of a wide variety of substituents, extending the carbon framework and enabling the construction of more elaborate structures. The resulting enolate intermediate can be trapped to form additional rings or functionalized further.
Photochemical reactions also offer a pathway to novel molecular structures. Upon irradiation with UV light, cyclopentenones can undergo [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. msu.eduresearchgate.netresearchgate.net This method provides access to strained bicyclo[3.2.0]heptane systems, which can serve as precursors to other complex carbocycles through subsequent ring-expansion or fragmentation reactions. researchgate.net The photodimerization of cyclopentenones is also a known process. researchgate.net
Table 1: Potential Reactions for Complex Molecule Synthesis
| Reaction Type | Reactant Partner | Resulting Structure | Significance |
|---|---|---|---|
| Diels-Alder Reaction | Conjugated Diene | Fused Six-Membered Ring | Forms polycyclic systems with high stereocontrol. wikipedia.orgnih.gov |
| Michael Addition | Nucleophiles (e.g., enolates, organocuprates) | Functionalized Cyclopentanone | Introduces diverse side chains and creates new stereocenters. acs.org |
| [2+2] Photocycloaddition | Alkene | Fused Cyclobutane Ring | Access to strained bicyclic systems and unique molecular architectures. msu.eduresearchgate.net |
| Annulation Reactions | Various Reagents | Fused Ring Systems | Builds complex polycyclic frameworks in a controlled manner. rsc.org |
Precursor in Natural Product Synthesis
The cyclopentenone ring is a core structural motif found in a wide array of biologically active natural products. acs.org Most notably, this scaffold is the central feature of prostaglandins, a class of lipid compounds involved in physiological processes such as inflammation. researchgate.netprinceton.edu The synthesis of prostaglandins and their analogues often relies on the strategic functionalization of a cyclopentenone precursor. wikipedia.orgnih.gov
Key synthetic strategies for prostaglandins involve the conjugate addition of organometallic reagents to introduce the omega side chain, followed by the trapping of the resulting enolate with an electrophile to install the alpha side chain. nih.gov While many syntheses start with chiral, functionalized cyclopentenones, the fundamental reactivity of the enone core is the cornerstone of the approach. nih.gov The cyclopentenone prostaglandins, formed by dehydration of their parent compounds, possess potent anti-inflammatory, anti-neoplastic, and anti-viral activities. princeton.edu
Although specific, widely adopted total syntheses of natural products commencing directly from this compound are not extensively documented in prominent literature, its structure represents a foundational template. The established reactivity of the cyclopentenone core makes it a potential, albeit specialized, precursor for analogues of natural products containing this ring system.
Intermediates in Fine Chemical Production
Fine chemicals are pure, single substances produced in limited quantities for high-value applications, such as pharmaceuticals, agricultural chemicals, and specialty polymers. The synthesis of these complex molecules often involves multi-step processes where versatile intermediates play a crucial role. Cyclopentenone derivatives are valuable intermediates due to the dual functionality of the ketone and the alkene, which can be manipulated selectively.
The production of substituted cyclopentenones can be achieved through various industrial methods, sometimes under conditions designed to be environmentally favorable. researchgate.net These compounds serve as precursors for a range of downstream products. For example, the catalytic conversion of biomass-derived molecules like 5-hydroxymethylfurfural can lead to the formation of substituted cyclopentenones, which are themselves valuable intermediates. nih.govresearchgate.net The reactivity of the cyclopentenone ring allows for its incorporation into larger molecules with applications in fragrances, polymers, and other specialty materials.
Derivatization for Synthetic Utility
The synthetic utility of this compound is significantly enhanced by its capacity for derivatization. The enone functionality provides two primary sites for chemical modification: the carbon-carbon double bond and the carbonyl group. These sites can be targeted selectively to produce a variety of useful derivatives.
Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using standard reducing agents like sodium borohydride, yielding the corresponding allylic alcohol, 5,5-diphenyl-2-cyclopenten-1-ol. This introduces a new functional group that can be used for subsequent transformations. Catalytic hydrogenation, on the other hand, can reduce the carbon-carbon double bond, leading to 5,5-diphenylcyclopentanone, or reduce both the alkene and the ketone to yield 1,1-diphenylcyclopentane, depending on the reaction conditions. bartleby.com
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like m-CPBA. bartleby.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce functionality at the C2 and C3 positions with specific stereochemistry.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds typically add to the carbonyl carbon in a 1,2-addition fashion, generating tertiary alcohols. msu.edu This provides a direct method for introducing additional carbon substituents at the C1 position.
Formation of Heterocycles: The cyclopentenone scaffold can be used to synthesize fused heterocyclic systems. For example, condensation reactions involving the carbonyl group can be employed to build adjacent rings containing nitrogen, oxygen, or sulfur, leading to bioactive heterocyclic compounds. chemrxiv.org
Table 2: Examples of Potential Derivatives and Synthetic Pathways
| Derivative Class | Reagent(s) | Transformation |
|---|---|---|
| Allylic Alcohol | Sodium Borohydride (NaBH₄) | 1,2-Reduction of the carbonyl group. |
| Saturated Ketone | H₂, Pd/C (controlled) | Selective hydrogenation of the C=C bond. bartleby.com |
| Epoxide | m-Chloroperoxybenzoic acid (m-CPBA) | Epoxidation of the C=C bond. bartleby.com |
| Tertiary Alcohol | Grignard Reagent (R-MgBr) | 1,2-Addition to the carbonyl group. msu.edu |
| Fused Heterocycles | Binucleophilic Reagents | Condensation and cyclization reactions. |
Q & A
Q. What spectroscopic techniques are recommended for characterizing 5,5-Diphenyl-2-cyclopenten-1-one, and how should data be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the cyclopentenone backbone and phenyl substituents. Compare chemical shifts with analogous compounds in the NIST Chemistry WebBook .
- Infrared (IR) Spectroscopy: Identify ketone (C=O stretch ~1700 cm) and alkene (C=C stretch ~1600 cm) functional groups.
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) and compare fragmentation patterns with literature.
- Validation: Cross-reference data with peer-reviewed studies and standardized databases (e.g., NIST) to ensure reproducibility .
Q. How can researchers optimize synthetic yield for this compound?
Methodological Answer:
- Reaction Conditions: Systematically vary catalysts (e.g., Lewis acids like AlCl), temperature (80–120°C), and solvent polarity (toluene vs. DMF).
- Byproduct Analysis: Use thin-layer chromatography (TLC) or HPLC to monitor intermediates and byproducts.
- Design of Experiments (DoE): Apply factorial designs to identify critical parameters (e.g., molar ratios, reaction time) .
- Reference Standards: Compare yields with protocols for structurally similar cyclopentenones (e.g., 2-Heptylidene cyclopentan-1-one safety assessments) .
Q. What safety protocols should govern the handling of this compound in laboratory settings?
Methodological Answer:
- Hazard Assessment: Review safety data for analogous ketones (e.g., IFRA standards for 2-Heptylidene cyclopentan-1-one, which highlight flammability and irritant risks) .
- Mitigation Strategies: Use fume hoods for synthesis, wear nitrile gloves, and store in inert atmospheres.
- Emergency Protocols: Align with RIFM guidelines for fragrance-related ketones, including spill containment and first-aid measures .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for this compound?
Methodological Answer:
- Density Functional Theory (DFT): Simulate H/C NMR and IR spectra using software like Gaussian or ORCA. Compare computed vs. experimental data to identify misassignments .
- Conformational Analysis: Evaluate low-energy conformers to explain unexpected splitting patterns in NMR.
- Collaborative Validation: Share raw data with repositories or interdisciplinary teams to reconcile discrepancies .
Q. What mechanistic insights explain the stereoelectronic effects of phenyl substituents on the cyclopentenone ring?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Use DFT to map HOMO/LUMO interactions and predict reactivity (e.g., Diels-Alder regioselectivity) .
- Substituent Effect Studies: Synthesize derivatives with electron-donating/withdrawing groups and correlate with reaction kinetics (e.g., cycloaddition rates).
- Comparative Studies: Benchmark against IFRA-reviewed cyclopentanones to identify steric vs. electronic dominance .
Q. How can researchers design enantioselective syntheses of this compound derivatives?
Methodological Answer:
- Chiral Catalysts: Test asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity .
- Kinetic Resolution: Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at varying reaction times.
- Theoretical Modeling: Apply transition-state theory to optimize catalyst-substrate interactions .
Q. What methodological frameworks are suitable for analyzing the environmental fate of this compound?
Methodological Answer:
- Life Cycle Assessment (LCA): Track degradation pathways (hydrolysis, photolysis) using OECD guidelines.
- Ecotoxicity Assays: Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
- Data Integration: Align with RIFM’s criteria for environmental risk assessment, including bioaccumulation potential .
Key Considerations for Advanced Research
- Theoretical Frameworks: Ground hypotheses in ontological principles (e.g., critical realism for structure-property relationships) and epistemological rigor (e.g., falsifiability of mechanistic models) .
- Interdisciplinary Collaboration: Leverage comparative methodologies (e.g., cross-disciplinary case studies) to contextualize findings .
- Ethical and Social Implications: Align safety and environmental studies with societal impact assessments, as outlined in RIFM and IFRA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
